
NSC 23766
Vue d'ensemble
Applications De Recherche Scientifique
Neuroscience Applications
- CREB Signaling Modulation : NSC 23766 has been shown to inhibit the phosphorylation of cAMP response element-binding protein (CREB) in neuronal cells. In studies involving rat cortical neurons, this compound was found to antagonize both synaptic and extrasynaptic NMDA receptor-mediated currents, leading to altered CREB signaling. This suggests potential therapeutic implications in conditions related to glutamate toxicity, such as stroke .
- Neuroprotection : The compound has been reported to convert pCREB shutoff induced by strong NMDA receptor activation into positive pCREB signaling. This mechanism may offer protective effects against neuronal damage during excitotoxic events .
Diabetes Research
This compound has demonstrated significant effects in diabetes models, particularly in non-obese diabetic (NOD) mice. Administration of this compound at a dosage of 2.5 mg/kg/day resulted in:
- Prevention of Spontaneous Diabetes : The compound markedly reduced blood glucose levels and suppressed Rac1 expression in pancreatic islet cells, indicating its potential utility in preventing Type 1 diabetes by mitigating oxidative stress and endoplasmic reticulum stress .
Inflammation and Immune Response
Research has highlighted the role of this compound in modulating inflammatory responses:
- Reactive Oxygen Species (ROS) Generation : In pancreatic islet β-cells, this compound treatment led to decreased cytokine-induced ROS generation and Nox2 activation. This suggests its potential as an anti-inflammatory agent that could protect against oxidative damage in various inflammatory diseases .
Cancer Research
- Cartilage Preservation : In studies focusing on cartilage endplate health, this compound treatment promoted the expression of collagen II and aggrecan while decreasing ADAMTS5 expression. These findings indicate its potential application in treating degenerative cartilage diseases .
- Cellular Proliferation : The inhibition of Rac1 by this compound has been linked to reduced proliferation rates in cancer cell lines, suggesting its potential as an anticancer therapeutic agent by targeting Rac1-dependent signaling pathways that promote tumor growth .
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Neuronal CREB Signaling | This compound inhibits pCREB levels; modulates NMDA receptor activity | Potential treatment for neurodegenerative conditions |
Diabetes Prevention | Reduced blood glucose levels in NOD mice; suppressed Rac1 activation | Possible therapeutic for Type 1 diabetes |
Cartilage Health | Increased collagen II; decreased ADAMTS5 expression | Application in osteoarthritis and cartilage preservation |
Inflammatory Response | Decreased ROS generation in β-cells | Anti-inflammatory applications across various diseases |
Mécanisme D'action
Target of Action
NSC 23766, also known as N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine, is a selective inhibitor of Rac1 . Rac1 is a member of the Rho family of small GTPases, which are involved in various cellular functions, including cell growth, cytoskeletal reorganization, and cell migration .
Mode of Action
This compound prevents Rac1 activation by blocking the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), TrioN and Tiam1 . This inhibition occurs without affecting the activation of other Rho GTPases, such as Cdc42 or RhoA .
Biochemical Pathways
By inhibiting Rac1, this compound affects various biochemical pathways. For instance, it can lead to the disruption of actin cytoskeleton organization and cell migration, which are regulated by Rac1 . Moreover, it can induce apoptosis and cause G1 cell cycle arrest in vitro .
Pharmacokinetics
It is noted that the compound is cell-permeable , suggesting that it can cross cell membranes and reach its intracellular targets. This property is crucial for its bioavailability.
Result of Action
The inhibition of Rac1 by this compound has several cellular effects. It can reverse tumor cell phenotypes in prostate cancer cells . It also inhibits mammary carcinoma cell invasion in vitro . In human skin microvascular endothelial cells, this compound can reduce transendothelial resistance and induce gap formation .
Analyse Biochimique
Biochemical Properties
N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the small monomeric GTPase, RAC1 (Ras-related C3 botulinum toxin substrate 1), where it acts as an inhibitor . This interaction is significant as RAC1 is involved in cellular processes such as cell migration, growth, and cytoskeletal organization.
Cellular Effects
The effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RAC1, this compound can alter cell migration and growth, which are critical for processes such as wound healing and cancer metastasis .
Molecular Mechanism
At the molecular level, N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine exerts its effects through specific binding interactions with biomolecules. It binds to RAC1, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in gene expression and cellular behavior, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine can vary over time. Studies have shown that the compound is relatively stable, but its activity can degrade over extended periods. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine vary with different dosages in animal models. At lower doses, it can effectively inhibit RAC1 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s benefits are outweighed by its potential harm .
Metabolic Pathways
N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability. These interactions can affect metabolic flux and metabolite levels, further influencing cellular function and behavior .
Transport and Distribution
Within cells and tissues, N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .
Subcellular Localization
The subcellular localization of N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and effectiveness in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nsc 23766 involves multiple steps. The process typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling under specific reaction conditions. The key steps include:
Preparation of Quinoline Intermediate: This involves the reaction of 2-methylquinoline with appropriate reagents to introduce the amino groups at positions 4 and 6.
Preparation of Pyrimidine Intermediate: This involves the synthesis of 6-methyl-4-pyrimidinyl intermediate, which is then functionalized with the diethylamino group.
Coupling Reaction: The quinoline and pyrimidine intermediates are coupled using a suitable coupling agent under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The key considerations include optimizing reaction conditions, ensuring high yield and purity, and implementing efficient purification techniques. Common methods include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Nsc 23766 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Another 4-aminoquinoline compound with anti-malarial properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Amodiaquine: A 4-aminoquinoline derivative with anti-malarial activity.
Uniqueness
Nsc 23766 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .
Activité Biologique
NSC 23766 is a selective inhibitor of Rac1, a member of the Rho family of GTPases, which plays a critical role in various cellular processes, including cytoskeletal dynamics, cell migration, and signal transduction. This compound has garnered attention for its potential therapeutic applications across several biological contexts, particularly in cancer, inflammation, and neuroprotection. Below is a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.
This compound inhibits the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), specifically Tiam1 and Trio. This inhibition prevents Rac1 activation without affecting other closely related GTPases such as Cdc42 and RhoA. The IC50 value for this inhibition is approximately 50 μM, indicating a relatively potent effect on Rac1 signaling pathways .
Biological Effects
-
Cancer Inhibition
- Prostate and Mammary Carcinoma : this compound has been shown to reverse tumor cell phenotypes in prostate cancer cells and inhibit mammary carcinoma cell invasion in vitro. In vivo studies demonstrated that it can reduce tumor progression and metastasis in mouse models .
- Inflammation : Inhibition of Rac1 activity by this compound has been linked to reduced cytokine production in macrophages. Studies indicate that it significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α in both neonatal and adult macrophages .
-
Neuroprotection
- CREB Signaling : this compound influences cAMP response element-binding protein (CREB) signaling by antagonizing NMDA receptor-mediated currents. It has been observed to downregulate CREB phosphorylation at S133 under low NMDA stimulation but activates CREB signaling under high NMDA conditions, suggesting a dual role in neuronal health .
- Stroke Models : The compound potentially converts detrimental pCREB shutoff during strong NMDA receptor activation into beneficial signaling, which may help mitigate glutamate toxicity associated with stroke .
- Cartilage Repair
Case Studies
Research Findings Summary
- Rac1 Inhibition : this compound effectively inhibits Rac1-mediated cell functions across multiple studies, providing insights into its potential as an anti-cancer agent and an anti-inflammatory drug.
- Neuroprotective Properties : Its ability to modulate CREB signaling highlights its significance in neuroprotection, particularly in conditions involving excitotoxicity.
- Cartilage Repair Potential : The compound’s role in enhancing chondrocyte differentiation presents opportunities for therapeutic applications in osteoarthritis and other cartilage-related disorders.
Propriétés
IUPAC Name |
6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFBCZWQLILOJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880021 | |
Record name | NSC 23766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733767-34-5 | |
Record name | NSC 23766 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733767345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC 23766 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00880021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGM7SKV2JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.